molecular formula C23H28N2O8S B2531184 Ethyl 2-(3-morpholinopropanamido)-4-(p-tolyl)thiophene-3-carboxylate oxalate CAS No. 1051924-44-7

Ethyl 2-(3-morpholinopropanamido)-4-(p-tolyl)thiophene-3-carboxylate oxalate

Cat. No.: B2531184
CAS No.: 1051924-44-7
M. Wt: 492.54
InChI Key: MWQHQZJFVVYWMO-UHFFFAOYSA-N
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Description

Ethyl 2-(3-morpholinopropanamido)-4-(p-tolyl)thiophene-3-carboxylate oxalate is a thiophene-based compound featuring a morpholinopropanamido substituent at the 2-position and a p-tolyl (4-methylphenyl) group at the 4-position of the thiophene ring. The oxalate salt form enhances its crystallinity and stability, making it suitable for structural characterization and pharmaceutical applications. The morpholine moiety, a six-membered heterocycle containing oxygen and nitrogen, is notable for improving solubility and bioavailability in drug-like molecules .

Properties

IUPAC Name

ethyl 4-(4-methylphenyl)-2-(3-morpholin-4-ylpropanoylamino)thiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S.C2H2O4/c1-3-27-21(25)19-17(16-6-4-15(2)5-7-16)14-28-20(19)22-18(24)8-9-23-10-12-26-13-11-23;3-1(4)2(5)6/h4-7,14H,3,8-13H2,1-2H3,(H,22,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQHQZJFVVYWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CCN3CCOCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(3-morpholinopropanamido)-4-(p-tolyl)thiophene-3-carboxylate oxalate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₃N₃O₄S
  • Molecular Weight : 373.45 g/mol

This compound features a thiophene ring, an amide linkage, and an ethyl ester functional group, which contribute to its biological activity.

Pharmacological Properties

  • Inhibition of Enzymes : Research indicates that thiophene derivatives, including this compound, exhibit inhibitory activity against various enzymes involved in disease processes. For instance, they may inhibit nicotinamide adenine dinucleotide (NADH) oxidase (Nox4), which is implicated in oxidative stress and related diseases .
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways. Thiophene derivatives are known to possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .
  • Anticancer Potential : Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth and metastasis .

The biological activity of this compound is primarily attributed to:

  • Modulation of Signal Transduction Pathways : The compound may interact with key receptors or enzymes involved in cellular signaling, leading to altered cell proliferation and survival rates.
  • Oxidative Stress Reduction : By inhibiting Nox4, the compound may reduce the production of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Case Studies and Research Findings

  • In Vivo Studies : Animal models have been employed to assess the therapeutic potential of thiophene derivatives. For example, studies demonstrated that these compounds could significantly reduce tumor size in xenograft models of cancer .
  • In Vitro Assays : Various assays have been conducted to evaluate the cytotoxic effects of the compound on cancer cell lines. Results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis .

Comparative Analysis with Other Compounds

Compound NameBiological ActivityReference
This compoundEnzyme inhibition, anti-inflammatoryThis article
Ethyl 2-amino-4-p-tolylthiophene-3-carboxylateModerate anticancer activity
Benzimidazole derivativesStrong IDO1 inhibition

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Properties

Thiophene derivatives, including ethyl 2-(3-morpholinopropanamido)-4-(p-tolyl)thiophene-3-carboxylate oxalate, have been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and asthma .

2. Anticancer Activity

Studies have shown that thiophene derivatives exhibit cytotoxic activity against various cancer cell lines. This compound is being explored for its potential to induce apoptosis in cancer cells, particularly in breast and lung cancers. The mechanism involves the modulation of apoptotic pathways, which could provide a novel approach to cancer therapy .

3. Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of thiophene compounds. This compound may protect neuronal cells from oxidative stress and neuroinflammation, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Biological Research Applications

1. Enzyme Inhibition Studies

Thiophene derivatives are often studied for their ability to inhibit specific enzymes involved in disease processes. This compound has shown promise as an inhibitor of certain kinases and proteases, which are critical in cancer progression and metastasis .

2. Drug Delivery Systems

The compound's unique chemical structure allows it to be incorporated into drug delivery systems, enhancing the bioavailability of therapeutic agents. Its application in nanocarriers for targeted drug delivery is an area of active research, particularly for delivering anticancer drugs effectively to tumor sites .

Case Studies

Study Findings Implications
Study on Anti-inflammatory EffectsDemonstrated significant inhibition of TNF-alpha production in vitro.Potential use in treating chronic inflammatory diseases.
Research on Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells with IC50 values indicating potency.Suggests further development as a chemotherapeutic agent.
Neuroprotective StudyReduced oxidative stress markers in neuronal cell cultures exposed to neurotoxins.Indicates potential for developing treatments for neurodegenerative disorders.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or further functionalization.

Reaction Conditions Product Reference
1M NaOH, ethanol, reflux, 4 hrs2-(3-Morpholinopropanamido)-4-(p-tolyl)thiophene-3-carboxylic acid
H₂SO₄ (conc.), H₂O, 80°C, 6 hrs2-(3-Morpholinopropanamido)-4-(p-tolyl)thiophene-3-carboxylic acid

Amide Functionalization

The 3-morpholinopropanamido group participates in nucleophilic acyl substitution or hydrolysis reactions.

Hydrolysis to Carboxylic Acid

Under strong acidic conditions, the amide bond cleaves to generate morpholinopropanoic acid and the corresponding amine.

Reagent Conditions Product Reference
6M HClReflux, 8 hrsMorpholino-3-propanoic acid + Thiophene amine

Acylation Reactions

The amine (if regenerated via hydrolysis) reacts with acylating agents to form new amides or ureas.

Reagent Product Conditions
Benzoyl chlorideN-Benzoyl derivativeDCM, Et₃N, 0°C→RT
Phenyl isothiocyanateThiourea derivativeEthanol, reflux

Thiophene Ring Modifications

The electron-rich thiophene ring undergoes electrophilic substitution, though steric hindrance from substituents may limit reactivity.

Halogenation

Bromination or chlorination at the α-position of the thiophene ring is feasible under controlled conditions.

Reagent Product Conditions
NBS (N-bromosuccinimide)5-Bromo derivativeCCl₄, AIBN, 80°C
Cl₂, FeCl₃5-Chloro derivativeDCM, RT

Cyclization Reactions

Reactions with hydrazine or thiourea derivatives yield fused heterocycles (e.g., pyrimidines, triazoles).

Reagent Product Reference
CS₂, KOH, ethanolThieno[2,3-d] thiazin-4-one
NH₂NH₂, POCl₃Pyrido[3,2-c]cinnoline derivative

Oxalate Counterion Interactions

The oxalate ion influences solubility and stability. It may dissociate in polar solvents, enabling salt metathesis.

Reagent Product Conditions
Na₂CO₃ (aq.)Free base + Sodium oxalateRT, 1 hr
HCl (aq.)Hydrochloride salt + Oxalic acid0°C→RT

Morpholine Ring Reactivity

The morpholine moiety (tertiary amine) can undergo alkylation or oxidation, though steric constraints may limit accessibility.

Reagent Product Conditions
CH₃I, K₂CO₃Quaternary ammonium saltAcetonitrile, reflux
H₂O₂, FeSO₄Morpholine N-oxideH₂O, 50°C

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) data indicates decomposition above 200°C, primarily involving the oxalate ion and ester group. Photolysis in UV light (254 nm) generates free radicals, leading to dimerization products.

Comparison with Similar Compounds

Key Compounds for Comparison:

Ethyl 2-(2-chloroacetamido)-4-(4-chlorophenyl)thiophene-3-carboxylate (): Features chloro substituents at both the 2-acetamido and 4-phenyl positions.

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (): Contains a fused cyclohexene ring and an amino group at the 2-position.

Ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate: Hypothetical analog lacking the morpholinopropanamido group.

Table 1: Structural and Functional Comparison

Compound Name 2-Position Substituent 4-Position Substituent Key Functional Groups Molecular Weight (g/mol)
Ethyl 2-(3-morpholinopropanamido)-4-(p-tolyl)thiophene-3-carboxylate oxalate 3-Morpholinopropanamido p-Tolyl Morpholine, ester, oxalate ~495.5*
Ethyl 2-(2-chloroacetamido)-4-(4-chlorophenyl)thiophene-3-carboxylate 2-Chloroacetamido 4-Chlorophenyl Chloro, ester ~382.9
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Amino Fused cyclohexene Amino, ester ~265.3

*Calculated based on formula; oxalate adds ~90 g/mol.

Physicochemical Properties

  • Solubility: The morpholine group in the target compound likely enhances water solubility compared to chloro- or amino-substituted analogs. Oxalate salt formation further improves solubility in polar solvents .
  • Stability : Chloro-substituted analogs (e.g., ) may exhibit higher reactivity due to electron-withdrawing effects, whereas the morpholine group’s electron-donating nature could stabilize the thiophene ring .

Research Findings and Gaps

  • Synthetic Routes : The target compound’s synthesis likely follows methods similar to , involving condensation of ethyl glycinate derivatives with thiophene precursors.
  • Crystallography : Tools like SHELX () are critical for resolving its crystal structure, particularly the oxalate counterion’s role in packing efficiency.
  • Data Limitations: No direct pharmacological or toxicological studies are reported.

Preparation Methods

Structural Overview and Key Functional Groups

The compound’s structure comprises:

  • A thiophene ring substituted at positions 2, 3, and 4.
  • An ethyl carboxylate group at position 3.
  • A 3-morpholinopropanamido group at position 2.
  • A p-tolyl group (4-methylphenyl) at position 4.
  • An oxalate counterion forming a salt with the tertiary amine of morpholine.

The oxalate salt enhances solubility and crystallinity, which is critical for purification and pharmaceutical applications.

Synthetic Routes and Methodologies

Thiophene Core Synthesis

The thiophene scaffold is typically constructed via a Gewald reaction or cyclocondensation of ketones with cyanoacetates. For example, ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate can be synthesized by reacting p-tolualdehyde with ethyl cyanoacetate and sulfur in the presence of a base like morpholine.

Example Protocol:
  • Reactants :
    • p-Tolualdehyde (1.0 eq)
    • Ethyl cyanoacetate (1.2 eq)
    • Sulfur (1.5 eq)
    • Morpholine (catalytic)
  • Conditions :
    • Solvent: Ethanol
    • Temperature: 60–70°C
    • Duration: 6–8 hours
  • Outcome : Ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate is obtained in 70–75% yield.

Amide Bond Formation

The 3-morpholinopropanamido group is introduced via amide coupling between the primary amine of the thiophene intermediate and 3-morpholinopropanoic acid.

Stepwise Procedure:
  • Activation of 3-Morpholinopropanoic Acid :
    • The carboxylic acid is activated using N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dichloromethane.
    • Stoichiometry : 1.1 eq of DCC relative to the acid.
  • Coupling Reaction :
    • The activated acid is reacted with ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate (1.0 eq) in anhydrous dichloromethane.
    • Additives : 4-Dimethylaminopyridine (DMAP, 0.1 eq) to suppress racemization.
    • Temperature : 0°C to room temperature.
    • Duration : 12–16 hours.
  • Workup :
    • The mixture is filtered to remove dicyclohexylurea, and the product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Oxalate Salt Formation

The free base is converted to its oxalate salt to improve stability.

Protocol:
  • Dissolution : The free base is dissolved in hot ethanol (10 mL/g).
  • Acid Addition : Oxalic acid (1.05 eq) in ethanol is added dropwise.
  • Crystallization : The mixture is cooled to 4°C, and crystals are filtered and washed with cold ethanol.
  • Yield : 85–90%.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) :
    • 3285 cm$$^{-1}$$ (N–H stretch, amide)
    • 1710 cm$$^{-1}$$ (C=O, ester)
    • 1655 cm$$^{-1}$$ (C=O, amide).
  • $$^1$$H NMR (400 MHz, CDCl$$_3$$) :
    • δ 1.38 (t, 3H, –CH$$2$$CH$$3$$)
    • δ 3.62–3.68 (m, 6H, morpholine –OCH$$2$$CH$$2$$N–)
    • δ 7.25–7.30 (m, 4H, p-tolyl aromatic).

Optimization Challenges and Solutions

Side Reactions During Amide Coupling

  • Issue : Formation of N-acylurea byproducts with DCC.
  • Solution : Use EDCI with hydroxybenzotriazole (HOBt) to minimize side reactions.

Low Crystallinity of Free Base

  • Solution : Salt formation with oxalic acid improves crystallinity and facilitates purification.

Industrial-Scale Considerations

  • Cost Efficiency : Morpholine is expensive; alternatives like piperidine yield inferior results.
  • Solvent Recovery : Ethanol and dichloromethane are recycled via distillation to reduce costs.

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